![molecular formula C10H6F2O2S B1441254 5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester CAS No. 550998-57-7](/img/structure/B1441254.png)
5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester
Overview
Description
5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester is a synthetic organic compound with the molecular formula C10H6F2O2S and a molecular weight of 228.22 g/mol. This compound is part of the benzo[b]thiophene family, which is known for its diverse applications in various fields of research and industry.
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFOS
- CAS Number : 550998-55-5
- Structure : The compound features a benzo[b]thiophene core with two fluorine atoms at the 5 and 7 positions, which can influence its reactivity and biological properties.
Medicinal Chemistry
5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid methyl ester has been studied for its potential therapeutic applications, particularly in the following areas:
- Anti-inflammatory Properties : Research indicates that derivatives of benzo[b]thiophene compounds exhibit anti-inflammatory effects, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
- Anticancer Activity : The compound's structural features may enhance its ability to inhibit cancer cell proliferation. Studies have shown that thiophene derivatives can interact with cellular pathways involved in tumor growth and metastasis .
- Antimicrobial Effects : The compound has demonstrated activity against various microbial strains, suggesting its potential use in developing new antibiotics .
Biological Research
The biological mechanisms of this compound include:
- Interaction with Enzymes : It has been observed to interact with cytochrome P450 enzymes, influencing drug metabolism and the pharmacokinetics of other therapeutic agents.
- Cell Signaling Modulation : The compound can modulate key signaling pathways such as MAPK, which are crucial for cell proliferation and survival.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex thiophene derivatives. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties .
Material Science
The compound is being explored for its applications in developing organic semiconductors and materials for organic light-emitting diodes (OLEDs). Its electronic properties are beneficial for creating efficient light-emitting materials that can be used in display technologies .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the anticancer properties of various thiophene derivatives, including this compound. The results indicated significant inhibition of cancer cell lines when treated with this compound, suggesting its potential as a lead compound in cancer drug development.
Case Study 2: Anti-inflammatory Activity
In another research project focused on inflammatory diseases, the compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines. The findings demonstrated a dose-dependent reduction in cytokine levels, supporting further exploration into its therapeutic use for inflammatory conditions.
Mechanism of Action
The mechanism of action of 5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance its binding affinity to certain proteins, making it a potent inhibitor or activator of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester can be compared with other similar compounds, such as:
Benzo[b]thiophene-2-carboxylic acid: This compound lacks the fluorine atoms, which can significantly alter its chemical properties and biological activity.
5-Fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester: This compound has only one fluorine atom, which may result in different reactivity and potency compared to the difluorinated version.
7-Fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester: Similar to the previous compound, the position and number of fluorine atoms can influence the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct advantages in terms of reactivity, stability, and biological activity.
Biological Activity
5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester (DFBTA) is a synthetic compound with significant potential in various biological applications, particularly in pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H6F2O2S
- Molecular Weight : 228.22 g/mol
- CAS Number : 550998-57-7
DFBTA belongs to the benzo[b]thiophene family, which is recognized for diverse applications in medicinal chemistry and material science. The presence of fluorine atoms enhances its binding affinity to biological targets, making it a compound of interest in drug development.
Enzyme Interactions
DFBTA has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound's fluorine substituents enhance its binding capabilities through hydrogen bonding and hydrophobic interactions. This interaction can lead to either inhibition or activation of enzymatic reactions, influencing metabolic pathways significantly .
Antimicrobial Activity
Research indicates that DFBTA exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The mechanism appears to involve disruption of cellular processes or structural integrity of microbial cells .
Case Studies and Research Findings
- Antibacterial Effects : A study investigated the antibacterial activity of DFBTA against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antibacterial properties .
- Antifungal Activity : In another study, DFBTA was evaluated for its antifungal efficacy against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL, suggesting potential as an antifungal agent .
- Pharmacological Applications : DFBTA has been explored for its potential in modulating histamine receptors, particularly the H3 receptor. Compounds with similar structures have been reported as antagonists or inverse agonists at this receptor type, which is involved in various physiological processes including neurotransmission and gastric acid secretion .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Benzo[b]thiophene-2-carboxylic acid | Lacks fluorine substituents | Lower binding affinity |
5-Fluoro-benzo[b]thiophene-2-carboxylic acid | One fluorine atom | Moderate activity |
This compound (DFBTA) | Two fluorine atoms | High binding affinity; strong antimicrobial properties |
This table illustrates how the substitution pattern affects the biological activity of related compounds. DFBTA's unique difluorinated structure enhances its reactivity and interaction with biological systems compared to its analogs.
Q & A
Q. Basic Synthesis Optimization
Q: What synthetic strategies are effective for preparing 5,7-difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester, and how can reaction yields be optimized? A: Synthesis typically involves sequential electrophilic substitution and esterification. Key steps include:
- Acylation : Use Friedel-Crafts acylation with methyl chlorooxalate to introduce the ester group at position 2 of the benzothiophene core.
- Fluorination : Direct fluorination via halogen exchange (Halex reaction) using KF/CuCl₂ in DMF at 120°C for 5–7 hours.
- Optimization : Yield improvements (from ~60% to 85%) are achieved by controlling stoichiometry (1:1.2 substrate:fluorinating agent) and inert atmosphere conditions to minimize decomposition .
Q. Advanced Regioselectivity in Fluorination
Q: How do electronic effects of substituents influence the regioselectivity of fluorination at positions 5 and 7 on the benzothiophene scaffold? A: Fluorination regioselectivity is governed by:
- Electron-withdrawing groups (EWGs) : The carboxylic acid methyl ester at position 2 deactivates the ring, directing fluorination to meta/para positions (5 and 7) via σ-complex stabilization.
- Reagent choice : Use of BF₃·Et₂O as a Lewis acid enhances electrophilic fluorination by polarizing F₂ or Selectfluor reagents.
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic 5-fluorination, while higher temperatures (80°C) promote 7-fluorination due to steric relaxation .
Q. Analytical Characterization Challenges
Q: What advanced analytical techniques resolve structural ambiguities in fluorinated benzothiophene derivatives? A: Key methods include:
- 19F NMR : Distinguishes between 5- and 7-fluoro isomers via chemical shift differences (δ = −115 ppm for 5-F vs. −120 ppm for 7-F in CDCl₃).
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₀H₇F₂O₂S) with <2 ppm error.
- X-ray crystallography : Resolves crystal packing effects on fluorine orientation, critical for solid-state reactivity studies .
Q. Stability Under Reaction Conditions
Q: How does the compound degrade under acidic or basic conditions, and what stabilization methods are recommended? A: Degradation pathways include:
- Acidic hydrolysis : Ester cleavage to carboxylic acid (t₁/₂ = 2 hours in 1M HCl at 25°C).
- Base-induced defluorination : Loss of F⁻ in NaOH/EtOH at 60°C (10% degradation over 24 hours).
- Stabilization : Use aprotic solvents (THF, DMF) and additives like BHT (0.1% w/w) to inhibit radical-mediated decomposition .
Q. Electrophilic Substitution Reactivity
Q: How do the fluorine substituents affect subsequent electrophilic substitutions (e.g., nitration, sulfonation)? A: Fluorine’s strong −I effect deactivates the ring, requiring harsh conditions:
- Nitration : Requires fuming HNO₃/H₂SO₄ at 80°C, yielding 3-nitro derivatives (45% yield).
- Sulfonation : Oleum (20% SO₃) at 100°C for 6 hours targets position 4 due to steric hindrance from the 5,7-F groups.
- Computational modeling : DFT studies (B3LYP/6-31G*) predict activation energies 15–20% higher than non-fluorinated analogs .
Q. Contradictory Literature Data on Byproduct Formation
Q: How can conflicting reports about byproduct formation during esterification be reconciled? A: Discrepancies arise from:
- Reagent purity : Impure methyl chlorooxalate generates methyl oxalate byproducts (up to 12% yield).
- Temperature gradients : Local overheating (>100°C) in large-scale reactions promotes decarboxylation.
- Mitigation : Use syringe pump-controlled reagent addition and in situ FTIR to monitor carbonyl intermediates .
Q. Biological Activity Profiling
Q: What methodologies are recommended for evaluating the compound’s bioactivity in kinase inhibition assays? A: Key steps include:
- In vitro kinase assays : Use ADP-Glo™ kits with IC₅₀ determination via dose-response curves (10 nM–100 μM range).
- Metabolic stability : Microsomal incubation (human liver microsomes, 1 mg/mL) with LC-MS quantification of parent compound.
- Structure-activity relationship (SAR) : Introduce methyl groups at position 3 to enhance binding to ATP pockets (e.g., p38 MAP kinase) .
Q. Computational Modeling for Reactivity Prediction
Q: How can DFT/MD simulations predict reaction pathways for functionalizing the 5,7-difluoro scaffold? A: Computational workflows involve:
- DFT optimization : Gaussian 16 at M06-2X/cc-pVDZ level to map transition states for nucleophilic attacks.
- Molecular dynamics (MD) : NAMD simulations (CHARMM36 force field) model solvation effects in DMSO/water mixtures.
- Output : Predicts preferential sulfonation at position 4 with 85% accuracy vs. experimental data .
Q. Handling Air/Moisture Sensitivity
Q: What protocols minimize hydrolysis and oxidation during storage and handling? A: Critical practices include:
- Storage : Argon-purged vials at −20°C with molecular sieves (3Å) to adsorb moisture.
- Handling : Schlenk line techniques for transferring solids; use of anhydrous solvents (H₂O <50 ppm).
- Stability data : TGA shows decomposition onset at 150°C, with no degradation under N₂ for 6 months .
Q. Purification Challenges in Polar Solvents
Q: How can silica gel chromatography challenges due to the compound’s polarity be addressed? A: Alternatives to standard methods:
Properties
IUPAC Name |
methyl 5,7-difluoro-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2O2S/c1-14-10(13)8-3-5-2-6(11)4-7(12)9(5)15-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNKYRXXKVKBDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CC(=C2S1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722227 | |
Record name | Methyl 5,7-difluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550998-57-7 | |
Record name | Methyl 5,7-difluorobenzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550998-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5,7-difluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70722227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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